Exclusive Regioselective C–H Arylation
1H-Pyrrolo[2,3-b]pyridine 7-oxide enables regioselective direct arylation of the azine ring under Pd(OAc)2/DavePhos catalysis, a transformation that does not occur with the parent 7-azaindole. The N-oxide moiety activates the azine ring toward electrophilic palladation, enabling exclusive C–H functionalization at the pyridine ring position [1]. Following deoxygenation, the resulting 7-azaindole substrate can undergo a second regioselective arylation at the azole ring, providing sequential diversification that is inaccessible with non-oxidized 7-azaindole [1].
| Evidence Dimension | Regioselective C–H arylation capability |
|---|---|
| Target Compound Data | Enables regioselective azine ring arylation; good yield following deoxygenation |
| Comparator Or Baseline | 7-Azaindole (non-oxidized): no azine ring arylation under identical conditions |
| Quantified Difference | Exclusive site-selectivity achievable only with N-oxide form; parent compound unreactive |
| Conditions | Pd(OAc)2/DavePhos catalyst system, N-methyl 7-azaindole N-oxide substrate |
Why This Matters
For medicinal chemistry groups requiring site-specific diversification of the 7-azaindole core, the N-oxide form is a mandatory intermediate; the parent 7-azaindole cannot deliver this regioselective functionalization.
- [1] Huestis MP, Fagnou K. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Org Lett. 2009;11(6):1357-1360. doi:10.1021/ol900150u View Source
